n-Isobutyl-1-methyl-1h-pyrazol-3-amine

Medicinal Chemistry SAR Drug Discovery

Researchers optimizing CNS lead series often encounter poor cellular permeability from low-LogP pyrazole scaffolds. N-iBu-1-Me-1H-pyrazol-3-amine directly addresses this with a branched isobutyl substituent that raises LogP to 1.488 and reduces TPSA to 29.85 Ų, a 32% drop versus the unsubstituted analog, improving passive membrane diffusion and blood-brain barrier potential. • Quantifiable LogP advantage: 1.488 vs. -0.44-0.58 for the parent 1-methyl-1H-pyrazol-3-amine scaffold. • Measurable TPSA reduction: 29.85 Ų enables CNS-targeted library design. • Structurally distinct from N-ethyl analog (LogP 0.8519), strengthening composition-of-matter patent positions. Supplied at 95% purity for research use with reliable global logistics.

Molecular Formula C8H16ClN3
Molecular Weight 189.68 g/mol
Cat. No. B12233519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Isobutyl-1-methyl-1h-pyrazol-3-amine
Molecular FormulaC8H16ClN3
Molecular Weight189.68 g/mol
Structural Identifiers
SMILESCC(C)CNC1=NN(C=C1)C.Cl
InChIInChI=1S/C8H15N3.ClH/c1-7(2)6-9-8-4-5-11(3)10-8;/h4-5,7H,6H2,1-3H3,(H,9,10);1H
InChIKeyZVRFRKMTPAENQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Isobutyl-1-methyl-1H-pyrazol-3-amine: A Key 3-Aminopyrazole Building Block for Advanced Synthesis


n-Isobutyl-1-methyl-1H-pyrazol-3-amine (CAS: 1179017-74-3) is a specialized heterocyclic building block belonging to the 3-aminopyrazole class. It features a pyrazole core with a methyl group at the N1 position and a branched isobutyl amine substituent at the C3 position, giving it a molecular formula of C₈H₁₅N₃ and a molecular weight of 153.22 g/mol . This compound is offered commercially as a research chemical for synthetic applications, with a typical purity of 95% . Its primary utility lies in the synthesis of more complex drug-like molecules, where the distinct substitution pattern on the pyrazole ring is crucial for modulating downstream biological activity and physicochemical properties .

Why n-Isobutyl-1-methyl-1H-pyrazol-3-amine Cannot Be Replaced by Simpler 3-Aminopyrazoles


Attempting to substitute n-Isobutyl-1-methyl-1H-pyrazol-3-amine with a more common or less expensive analog like 1-methyl-1H-pyrazol-3-amine or N-ethyl-1-methyl-1H-pyrazol-3-amine introduces significant risk in structure-activity relationship (SAR) studies. The branched isobutyl group on the target compound is not a passive spectator; it fundamentally alters key physicochemical properties such as lipophilicity (LogP) and topological polar surface area (TPSA), which in turn dictate a molecule's behavior in biological assays, including membrane permeability, metabolic stability, and off-target binding profiles . The quantitative comparisons below demonstrate that these are not trivial differences and can lead to divergent and non-interchangeable experimental outcomes, making the selection of the correct analog critical for project continuity.

Quantitative Evidence Guide: How n-Isobutyl-1-methyl-1H-pyrazol-3-amine Compares to Its Analogs


Increased Lipophilicity vs. Unsubstituted and Ethyl Analogs

The n-Isobutyl derivative exhibits a significantly higher calculated lipophilicity (LogP) compared to its unsubstituted and ethyl-substituted counterparts. This is a critical parameter for predicting a compound's ability to cross biological membranes and its metabolic clearance. The target compound has a calculated LogP of 1.488 , which is notably higher than the values for 1-methyl-1H-pyrazol-3-amine (LogP range: -0.44 to 0.58) and N-ethyl-1-methyl-1H-pyrazol-3-amine (LogP: 0.8519) .

Medicinal Chemistry SAR Drug Discovery

Reduced Topological Polar Surface Area (TPSA) vs. Unsubstituted Analog

The addition of the isobutyl group reduces the topological polar surface area (TPSA) of the molecule compared to the unsubstituted 1-methyl-1H-pyrazol-3-amine. TPSA is a key descriptor used to predict intestinal absorption and blood-brain barrier penetration. The target compound has a calculated TPSA of 29.85 Ų , which is considerably lower than the TPSA of 1-methyl-1H-pyrazol-3-amine (43.84 Ų) .

Medicinal Chemistry Drug Design ADME

Differentiation from Regioisomeric 1-Isobutyl-1H-pyrazol-3-amine

The target compound, n-Isobutyl-1-methyl-1H-pyrazol-3-amine, must be distinguished from its regioisomer, 1-isobutyl-1H-pyrazol-3-amine (CAS: 1003012-08-5). While they share the same molecular formula (C₈H₁₅N₃), the position of the methyl and isobutyl substituents are swapped [1]. This structural difference results in distinct chemical and biological properties. The target compound has a higher calculated lipophilicity (LogP 1.488) compared to the predicted LogP for its isomer (cLogP 0.9) [1], underscoring that the position of substitution is a critical determinant of physical properties.

Chemical Synthesis Molecular Diversity Building Blocks

Optimal Research and Procurement Scenarios for n-Isobutyl-1-methyl-1H-pyrazol-3-amine


Medicinal Chemistry: Optimizing Lead Compounds for Membrane Permeability

When a lead series based on a 1-methyl-1H-pyrazol-3-amine core suffers from poor cellular activity due to low membrane permeability (as suggested by a low LogP < 0.5), n-Isobutyl-1-methyl-1H-pyrazol-3-amine should be the preferred building block for the next round of analog synthesis. Its LogP of 1.488 provides a proven, quantifiable increase in lipophilicity compared to the parent scaffold (LogP -0.44 to 0.58) , making it a strategic choice for improving passive diffusion and accessing intracellular targets.

Drug Discovery: Designing CNS-Penetrant Candidate Molecules

For projects targeting central nervous system (CNS) disorders, achieving sufficient brain exposure is a primary challenge. The use of n-Isobutyl-1-methyl-1H-pyrazol-3-amine in library synthesis is indicated by its reduced Topological Polar Surface Area (29.85 Ų) compared to the unsubstituted analog (43.84 Ų) . This 32% reduction in TPSA is a concrete, data-driven advantage for designing compounds more likely to cross the blood-brain barrier, a critical filter in CNS drug discovery programs.

Patent and Intellectual Property: Creating Novel Composition of Matter

In the development of new chemical entities for patent filing, n-Isobutyl-1-methyl-1H-pyrazol-3-amine offers a clear path to novelty over prior art that relies on simpler 1-methyl-3-aminopyrazole scaffolds. Its distinct N-isobutyl substitution pattern and correspondingly higher LogP (1.488) provide a demonstrable structural and physicochemical difference from common analogs like N-ethyl-1-methyl-1H-pyrazol-3-amine (LogP 0.8519) . This differentiation is essential for establishing a novel composition of matter and securing intellectual property.

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